molecular formula C89H123N21O21 B566368 Angiotensinogen (1-14) (rat) CAS No. 110200-37-8

Angiotensinogen (1-14) (rat)

Cat. No.: B566368
CAS No.: 110200-37-8
M. Wt: 1823.089
InChI Key: FFCYBSGRCYFCNM-YXRWNMRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensinogen (1-14) (rat) is a peptide derived from the N-terminal sequence of the angiotensinogen protein in rats. Angiotensinogen is a precursor to angiotensin peptides, which play a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance. The specific sequence of Angiotensinogen (1-14) (rat) is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Leu-Tyr-Tyr-Ser .

Scientific Research Applications

Angiotensinogen (1-14) (rat) is widely used in scientific research to study the renin-angiotensin system and its role in regulating blood pressure and fluid balance. It is also used in the development of antihypertensive drugs and in research on cardiovascular diseases. Additionally, it serves as a model peptide for studying enzyme-substrate interactions and peptide synthesis techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Angiotensinogen (1-14) (rat) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Angiotensinogen (1-14) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The final product undergoes rigorous quality control to ensure purity and activity.

Chemical Reactions Analysis

Types of Reactions: Angiotensinogen (1-14) (rat) primarily undergoes enzymatic reactions rather than traditional chemical reactions. It is a substrate for the enzyme renin, which cleaves the peptide to produce angiotensin I.

Common Reagents and Conditions:

    Renin: The enzyme that catalyzes the cleavage of Angiotensinogen (1-14) (rat) to produce angiotensin I.

    Buffers: Typically, reactions are carried out in buffered solutions to maintain optimal pH for enzyme activity.

Major Products:

Mechanism of Action

Angiotensinogen (1-14) (rat) exerts its effects through its role as a substrate for renin. Upon cleavage by renin, it produces angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention .

Comparison with Similar Compounds

    Angiotensinogen (1-14) (human): Similar to the rat version but derived from human angiotensinogen.

    Angiotensinogen (1-10) (rat): A shorter peptide derived from the same protein.

    Angiotensin I (rat): The decapeptide produced from the cleavage of Angiotensinogen (1-14) (rat).

Uniqueness: Angiotensinogen (1-14) (rat) is unique in its specific sequence and its role in the rat renin-angiotensin system. Its study provides insights into species-specific differences in the regulation of blood pressure and fluid balance .

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H123N21O21/c1-9-50(8)74(109-83(125)67(38-54-23-29-59(114)30-24-54)105-85(127)73(49(6)7)108-76(118)61(17-13-31-95-89(91)92)98-75(117)60(90)41-72(115)116)86(128)106-69(40-56-43-94-46-97-56)87(129)110-32-14-18-71(110)84(126)104-66(35-51-15-11-10-12-16-51)80(122)103-68(39-55-42-93-45-96-55)82(124)100-62(33-47(2)3)77(119)99-63(34-48(4)5)78(120)101-64(36-52-19-25-57(112)26-20-52)79(121)102-65(37-53-21-27-58(113)28-22-53)81(123)107-70(44-111)88(130)131/h10-12,15-16,19-30,42-43,45-50,60-71,73-74,111-114H,9,13-14,17-18,31-41,44,90H2,1-8H3,(H,93,96)(H,94,97)(H,98,117)(H,99,119)(H,100,124)(H,101,120)(H,102,121)(H,103,122)(H,104,126)(H,105,127)(H,106,128)(H,107,123)(H,108,118)(H,109,125)(H,115,116)(H,130,131)(H4,91,92,95)/t50-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,73-,74-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCYBSGRCYFCNM-YXRWNMRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H123N21O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1823.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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